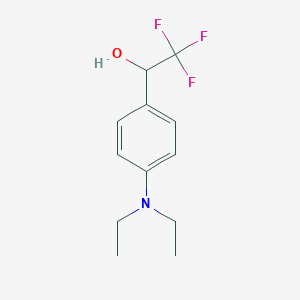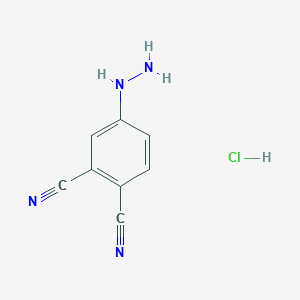
4-Hydrazinophthalonitrile Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydrazinophthalonitrile Hydrochloride is a chemical compound with the molecular formula C8H5ClN4 It is a derivative of phthalonitrile, where one of the nitrile groups is substituted with a hydrazine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinophthalonitrile Hydrochloride typically involves the reaction of phthalonitrile with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydrazinophthalonitrile Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Azides or nitroso compounds.
Reduction: Amines or hydrazones.
Substitution: Various substituted phthalonitrile derivatives.
Aplicaciones Científicas De Investigación
4-Hydrazinophthalonitrile Hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydrazinophthalonitrile Hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also induce oxidative stress by generating reactive oxygen species, which can damage cellular components and lead to cell death.
Comparación Con Compuestos Similares
Phthalonitrile: The parent compound, which lacks the hydrazine group.
4-Aminophthalonitrile: A derivative where the hydrazine group is replaced by an amino group.
4-Nitrophthalonitrile: A derivative with a nitro group instead of the hydrazine group.
Uniqueness: 4-Hydrazinophthalonitrile Hydrochloride is unique due to the presence of the hydrazine group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H7ClN4 |
|---|---|
Peso molecular |
194.62 g/mol |
Nombre IUPAC |
4-hydrazinylbenzene-1,2-dicarbonitrile;hydrochloride |
InChI |
InChI=1S/C8H6N4.ClH/c9-4-6-1-2-8(12-11)3-7(6)5-10;/h1-3,12H,11H2;1H |
Clave InChI |
RXPFDVVPPDKJAF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NN)C#N)C#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-[(3,4-Dihydroxyphenethyl)amino]-5-oxopentanoate](/img/structure/B13705897.png)

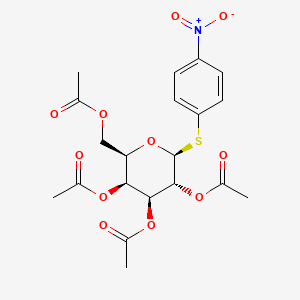
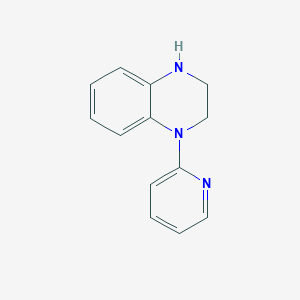

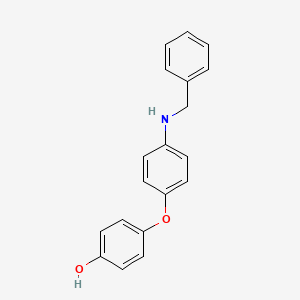

![3-(4-Methyl-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13705942.png)





